4,5-dichloro-2-(5-chloro-2-nitrophenyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-dichloro-2-(5-chloro-2-nitrophenyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloro-2-(5-chloro-2-nitrophenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common method might include the nitration of a suitable precursor, followed by chlorination and cyclization reactions. Specific reagents and conditions would depend on the starting materials and desired yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4,5-dichloro-2-(5-chloro-2-nitrophenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium methoxide, potassium tert-butoxide
Oxidation: Potassium permanganate, chromium trioxide
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-dichloro-2-(5-chloro-2-nitrophenyl)pyridazin-3(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 4,5-dichloro-2-phenylpyridazin-3(2H)-one
- 4,5-dichloro-2-(4-nitrophenyl)pyridazin-3(2H)-one
- 4,5-dichloro-2-(3-chlorophenyl)pyridazin-3(2H)-one
Uniqueness
4,5-dichloro-2-(5-chloro-2-nitrophenyl)pyridazin-3(2H)-one is unique due to the presence of both nitro and chloro substituents on the phenyl ring, which can influence its reactivity and biological activity. This combination of functional groups might confer specific properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C10H4Cl3N3O3 |
---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
4,5-dichloro-2-(5-chloro-2-nitrophenyl)pyridazin-3-one |
InChI |
InChI=1S/C10H4Cl3N3O3/c11-5-1-2-7(16(18)19)8(3-5)15-10(17)9(13)6(12)4-14-15/h1-4H |
InChI Key |
CSNVSZSIVGNIFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C(=O)C(=C(C=N2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.